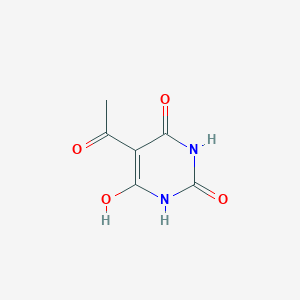
5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.124. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybrid Catalysts in Synthesis
Pyrimidine scaffolds, including variants similar to the mentioned compound, have been extensively studied for their applications in synthesis, particularly in the development of medicinal and pharmaceutical products. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized to synthesize pyrimidine derivatives, showcasing the compound's relevance in the synthesis of bioactive molecules. These catalysts offer diverse synthetic pathways, enhancing the development of lead molecules with significant biological activities (Parmar, Vala, & Patel, 2023).
Optical Sensors
Pyrimidine derivatives are also significant in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Their broad range of biological and medicinal applications further highlights the versatility of pyrimidine-based compounds (Jindal & Kaur, 2021).
Molecular Interactions and Stability
The study of tautomeric equilibria in pyrimidine bases reveals the influence of molecular interactions on the stability of these compounds. Such investigations are crucial for understanding the behavior of pyrimidine derivatives in biological systems, including DNA and RNA, where they play fundamental roles (Person et al., 1989).
Pharmacological Effects
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory activities. Their structural variability allows for the modulation of biological activity, making them candidates for the development of new therapeutic agents with minimized toxicity and enhanced efficacy (Rashid et al., 2021).
Antidepressant Properties
The structural and functional diversity of pyrimidine derivatives extends to their use in antidepressant drugs, with a focus on targeting specific receptors like the 5-HT1A receptor. This underscores the potential of pyrimidine-based compounds in addressing complex diseases like depression, through the modulation of neurotransmitter systems (Wang et al., 2019).
Properties
IUPAC Name |
5-acetyl-6-hydroxy-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-2(9)3-4(10)7-6(12)8-5(3)11/h1H3,(H3,7,8,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOWAZAFHURGIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


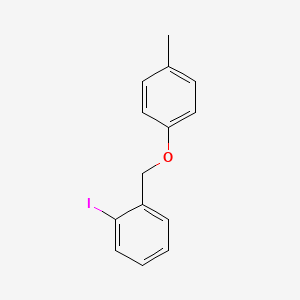
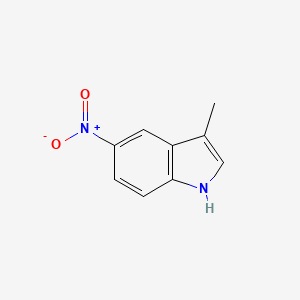
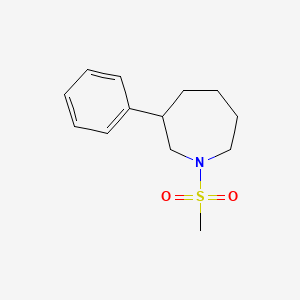
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2581238.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)
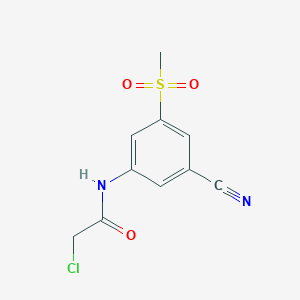
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581242.png)
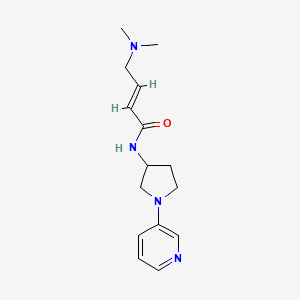
methyl}quinolin-8-ol](/img/structure/B2581245.png)
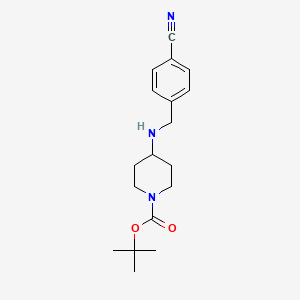
![tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate](/img/structure/B2581249.png)
![(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide](/img/structure/B2581251.png)
